Reduced Lipophilicity (XLogP) and Enhanced Hydrogen Bond Acceptor Capacity Compared to Unsubstituted Phenylcyclopropylamine
The target compound exhibits an XLogP3-AA value of 0.4, which is substantially lower than that of the unsubstituted comparator 1-phenylcyclopropylamine (XLogP3-AA = 1.1) [1]. This reduction in lipophilicity is accompanied by an increase in hydrogen bond acceptor (HBA) count from 1 to 3 . Such changes predict improved aqueous solubility and reduced non-specific binding, critical parameters for lead optimization and in vitro assay performance [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 1-Phenylcyclopropylamine: XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP = -0.7 (63.6% lower) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) [1] vs. vendor-reported XLogP3-AA |
Why This Matters
Lower XLogP values are associated with reduced hERG liability and improved developability profiles, making this compound a superior starting point for CNS-sparing or peripherally-restricted programs.
- [1] PubChem. (2025). 1-Phenyl-cyclopropylamine. PubChem CID 194549. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-cyclopropylamine View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
